3-Benzyl-1-methyl-2-thioxoimidazolidin-4-one

Synthetic Chemistry Medicinal Chemistry Thiohydantoin Synthesis

3-Benzyl-1-methyl-2-thioxoimidazolidin-4-one (CAS 562826-16-8) is a precision-substituted thiohydantoin with critical N3-benzyl and N1-methyl groups that govern target affinity, cellular permeability, and metabolic stability. Generic replacement is scientifically unsound—SAR data show that minor core modifications alter kinase inhibition (IC₅₀) by an order of magnitude. Procuring this exact analog ensures experimental reproducibility in EGFR/CDK2 dual-inhibitor programs, antimicrobial lead optimization, and solid-state structural biology. High-purity R&D material (≥98%) supports focused library synthesis and validated SAR progression.

Molecular Formula C11H12N2OS
Molecular Weight 220.29 g/mol
CAS No. 562826-16-8
Cat. No. B3272149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzyl-1-methyl-2-thioxoimidazolidin-4-one
CAS562826-16-8
Molecular FormulaC11H12N2OS
Molecular Weight220.29 g/mol
Structural Identifiers
SMILESCN1CC(=O)N(C1=S)CC2=CC=CC=C2
InChIInChI=1S/C11H12N2OS/c1-12-8-10(14)13(11(12)15)7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3
InChIKeyWTKNWUIGQXTKOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Benzyl-1-methyl-2-thioxoimidazolidin-4-one (CAS 562826-16-8) for Anticancer and Antimicrobial Research Procurement


3-Benzyl-1-methyl-2-thioxoimidazolidin-4-one (CAS 562826-16-8) is a 2-thioxoimidazolidin-4-one (thiohydantoin) derivative with the molecular formula C₁₁H₁₂N₂OS and a molecular weight of 220.29 g/mol . The thiohydantoin scaffold is recognized for its diverse biological activities, including anticancer, antibacterial, and antifungal properties, particularly when functionalized with aryl moieties [1]. This specific compound features a benzyl substituent at the N3 position and a methyl group at the N1 position, structural features that distinguish it within the broader class of 2-thioxoimidazolidin-4-one analogs and influence its chemical behavior and biological targeting profile [2].

Why 3-Benzyl-1-methyl-2-thioxoimidazolidin-4-one Cannot Be Interchanged with Other Thiohydantoin Analogs


Generic substitution within the 2-thioxoimidazolidin-4-one chemical class is scientifically unsound due to the pronounced structure-activity relationships (SAR) governing this scaffold. The presence and precise position of substituents, such as the N3-benzyl and N1-methyl groups on this compound, are not interchangeable; they dictate critical pharmacological and physicochemical outcomes, including target binding affinity, cellular permeability, and metabolic stability [1]. As demonstrated in a series of dual EGFR/CDK2 inhibitors, even minor modifications to the thiohydantoin core can result in substantial differences in kinase inhibition (IC₅₀ values spanning an order of magnitude) and resultant anticancer potency across cell lines [2]. Therefore, selecting this specific analog is a prerequisite for ensuring experimental reproducibility and advancing validated SAR hypotheses in drug discovery programs.

Quantitative Differentiation Evidence for 3-Benzyl-1-methyl-2-thioxoimidazolidin-4-one vs. Analogs


Synthetic Accessibility via a Streamlined One-Pot, Three-Component Protocol

This compound is directly accessible as a core intermediate via a validated one-pot, three-component synthesis involving terephthalaldehyde, α-amino acids, and isothiocyanates, which is a more efficient route compared to the multi-step, lower-yielding syntheses required for many 5-arylidene derivatives [1]. This methodological advantage translates to a quantifiably lower cost and faster procurement timeline for this specific starting material.

Synthetic Chemistry Medicinal Chemistry Thiohydantoin Synthesis

Potential Multi-Target Kinase Inhibition Profile in Anticancer Applications

In silico and experimental studies on structurally related 2-thiohydantoin derivatives have identified them as potential dual inhibitors of critical cancer targets, including EGFR, CDK2, and AKT1 [1][2]. For instance, a closely related analog demonstrated sub-micromolar inhibition of EGFR (IC₅₀ = 0.098 μM) and CDK2 (IC₅₀ = 0.087 μM), along with potent cell growth inhibition (HCT-116 IC₅₀ = 1.87 μM), outperforming the control drug erlotinib [1]. The N3-benzyl and N1-methyl substitutions on the target compound are key structural features that likely influence its kinase binding profile and multi-target potential compared to other thiohydantoins.

Cancer Therapeutics Kinase Inhibition Medicinal Chemistry

Validated Scaffold for Antimicrobial Agent Development

The thiohydantoin core, including 3-benzyl-substituted derivatives, has demonstrated direct antibacterial and antibiofilm activity against clinically relevant pathogens like S. aureus, with some analogs exhibiting minimal inhibitory concentrations (MICs) in the range of 31.25–125 μg/mL [1]. Importantly, these compounds have shown bactericidal, rather than merely bacteriostatic, effects in time-kill studies [1]. While the specific activity of 3-Benzyl-1-methyl-2-thioxoimidazolidin-4-one has not been reported in isolation, it serves as the direct precursor to a derivative that exhibited good fungicidal activity against Fusarium oxysporum [2]. This established class-level activity, combined with its role as a synthetic precursor, positions it as a strategic starting material for antimicrobial drug discovery.

Antimicrobial Resistance Antibiofilm Agents Medicinal Chemistry

Well-Defined Physicochemical Properties and Crystallographic Landscape

Crystallographic studies on this class of compounds reveal that even minor structural variations lead to significantly different solid-state conformations, hydrogen-bonding networks, and, consequently, physicochemical properties such as solubility and melting point [1]. The specific substitution pattern of 3-Benzyl-1-methyl-2-thioxoimidazolidin-4-one (XLogP3 = 1.4, TPSA = 55.6 Ų) is predicted to confer a distinct solubility and permeability profile compared to analogs with different N-substituents, which is a critical determinant in both assay performance and drug-likeness . This pre-defined physicochemical fingerprint allows for more predictable behavior in biological assays than less characterized analogs.

Structural Biology Crystallography Medicinal Chemistry

Primary Research and Procurement Scenarios for 3-Benzyl-1-methyl-2-thioxoimidazolidin-4-one (CAS 562826-16-8)


Medicinal Chemistry: Development of Multi-Targeted Kinase Inhibitors for Oncology

This compound is a strategic starting material for medicinal chemists designing novel anticancer agents. The thiohydantoin scaffold is a recognized platform for generating multi-targeted kinase inhibitors, with analogs demonstrating potent dual inhibition of EGFR and CDK2, two critical drivers of tumor growth [1]. Procuring this specific analog provides a foundation for building focused compound libraries aimed at optimizing kinase inhibition profiles and overcoming drug resistance, leveraging the established SAR of the class.

Antimicrobial Drug Discovery: Scaffold for Novel Antibacterial and Antibiofilm Agents

Researchers focused on combating antimicrobial resistance can utilize this compound as a core building block. The thiohydantoin class has shown bactericidal activity against S. aureus and the ability to inhibit biofilm formation, a key virulence factor [2]. Furthermore, a derivative synthesized from this core compound has demonstrated direct antifungal activity [3]. This positions the molecule as a valuable entry point for synthesizing and screening new generations of antimicrobials.

Structural Biology and Crystallography: Studying Molecular Conformations and Intermolecular Interactions

Given the known sensitivity of thiohydantoin crystal packing and hydrogen-bonding networks to subtle structural changes, this compound serves as a valuable subject for structural biology studies [4]. Researchers can use it to investigate the relationship between its specific N1-methyl, N3-benzyl substitution pattern and its solid-state conformation, providing fundamental insights that can guide the design of analogs with tailored physicochemical properties and improved drug-likeness.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Benzyl-1-methyl-2-thioxoimidazolidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.